Product packaging for Methyl 2-amino-6-nitrobenzoate(Cat. No.:CAS No. 57113-89-0)

Methyl 2-amino-6-nitrobenzoate

Cat. No.: B1297633
CAS No.: 57113-89-0
M. Wt: 196.16 g/mol
InChI Key: NFPMHGVGDWXWRJ-UHFFFAOYSA-N
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Description

Significance of Methyl 2-amino-6-nitrobenzoate in Contemporary Organic Synthesis

This compound is a significant building block in modern organic synthesis due to its versatile reactivity. The presence of both an amino group and a nitro group on the aromatic ring allows for a wide range of chemical transformations. The nitro group can be readily reduced to an amino group, while the existing amino group can be modified or participate in cyclization reactions. This dual functionality makes it a key intermediate in the synthesis of complex heterocyclic compounds and other valuable organic molecules.

For instance, it serves as a precursor in the synthesis of quinazolinones, a class of compounds with important biological activities. colab.ws The strategic positioning of the amino and nitro groups facilitates the construction of the quinazolinone scaffold through mild, metal-free reaction conditions.

Role as a Precursor for Bioactive Molecules and Advanced Materials

The structural framework of this compound is embedded in numerous molecules with significant biological activity. Its derivatives have been investigated for their potential as therapeutic agents. For example, it is a key intermediate in the synthesis of certain pharmaceuticals. chemimpex.com

Beyond its role in medicinal chemistry, this compound also shows promise as a precursor for advanced materials. The nitroaniline substructure is a known chromophore, and its incorporation into larger molecular architectures can lead to materials with interesting optical properties. acs.org The ability to tune the electronic properties of the molecule through chemical modification makes it a candidate for the development of novel organic materials for optoelectronic applications. researchgate.net

Contextualizing this compound within the Broader Field of Substituted Nitro- and Aminobenzoates

This compound belongs to the larger class of substituted nitro- and aminobenzoates, which are widely utilized in various fields of chemical research. The position of the nitro and amino groups on the benzoate (B1203000) ring significantly influences the molecule's physical and chemical properties.

For example, aminobenzoic acids and their esters are known for their applications in the pharmaceutical and cosmetic industries. Para-aminobenzoic acid (PABA) and its derivatives are well-known for their use as UV filters in sunscreens. wikipedia.org The study of various isomers of aminobenzoates has revealed that the substituent position has a profound impact on their photodynamic properties. rsc.org

Similarly, nitrobenzoic acids and their esters are important intermediates in the synthesis of dyes, polymers, and pharmaceuticals. orgsyn.org The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the acidity of the carboxylic acid or the reactivity of the ester. The reduction of the nitro group to an amino group is a common and useful transformation in organic synthesis.

The unique ortho-substitution pattern of an amino and a nitro group in this compound provides a specific set of steric and electronic properties that distinguish it from other substituted benzoates. This particular arrangement allows for specific intramolecular interactions and directs its reactivity towards the formation of particular classes of compounds, making it a specialized and valuable tool for synthetic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O4 B1297633 Methyl 2-amino-6-nitrobenzoate CAS No. 57113-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPMHGVGDWXWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344393
Record name Methyl 2-amino-6-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57113-89-0
Record name Methyl 2-amino-6-nitrobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID80344393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-6-nitrobenzoate
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Synthetic Methodologies and Reaction Pathways of Methyl 2 Amino 6 Nitrobenzoate

Established Synthetic Routes to Methyl 2-amino-6-nitrobenzoate

The synthesis of this compound can be achieved through several established pathways, primarily involving the esterification of the corresponding carboxylic acid or building the substituted ring system from simpler precursors.

Synthesis from 2-Amino-6-nitrobenzoic Acid and Dimethyl Sulfate (B86663)

A primary and straightforward method for the synthesis of this compound is the esterification of its parent carboxylic acid, 2-Amino-6-nitrobenzoic acid. This transformation is typically an acid-catalyzed reaction with methanol. However, for methylation, potent alkylating agents such as dimethyl sulfate can be employed, often under basic conditions. The reaction involves the deprotonation of the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile, attacking the methyl group of dimethyl sulfate to yield the methyl ester product.

Reaction Scheme: 2-Amino-6-nitrobenzoic acid + (CH₃)₂SO₄ → this compound

This method is effective but requires careful handling due to the high toxicity and carcinogenic nature of dimethyl sulfate.

Alternative Synthetic Strategies for this compound

Alternative strategies for synthesizing the core structure of this molecule often focus on different approaches to constructing the substituted benzene (B151609) ring. One notable method involves the synthesis of the precursor, 2-amino-6-nitrobenzoic acid, from more readily available materials.

A patented method describes the synthesis starting from 2-halo-6-nitrobenzoic acid. google.com This process utilizes a cuprous catalyst to facilitate an aminolysis reaction, where the halogen substituent is displaced by an amino group from ammonia. google.com This copper-catalyzed amination provides a viable route to the key acid precursor, which can then be esterified as described previously. The reaction conditions are generally milder than traditional high-pressure ammonolysis, making it more suitable for industrial production. google.com

Key features of this alternative route:

Starting Material: 2-halo-6-nitrobenzoic acid (where halo can be Cl, Br, etc.).

Key Transformation: Copper-catalyzed amination.

Advantages: Utilizes cheaper starting materials and involves milder reaction conditions compared to older methods, leading to higher conversion rates and fewer side reactions. google.com

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce waste and environmental impact in chemical manufacturing. For a molecule like this compound, green approaches would focus on the nitration and esterification steps. Traditional nitration reactions often use a hazardous mixture of concentrated sulfuric and nitric acids.

Advanced Synthetic Transformations Involving this compound

The functional groups on this compound serve as handles for further chemical modifications, enabling the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution Reactions of the Nitro Group

The nitro group is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic substitution. scribd.com Conversely, this electronic property activates the ring for nucleophilic aromatic substitution (SNAr). openstax.orglibretexts.org

In a typical SNAr reaction, a potent nucleophile attacks an aromatic ring that is substituted with both a good leaving group (like a halide) and strong electron-withdrawing groups. openstax.org The electron-withdrawing groups, such as the nitro group, are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, particularly when positioned ortho or para to the leaving group. libretexts.org

It is important to note that the nitro group itself is generally not the leaving group in these reactions. Instead, its presence facilitates the displacement of another substituent. Therefore, for this compound to undergo a nucleophilic aromatic substitution, it would typically require modification to include a leaving group at a position activated by the nitro group.

Reduction Reactions of the Nitro Group to Amino Functionality

The conversion of an aromatic nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. nih.gov This reduction is critical as it dramatically changes the electronic properties of the substituent from strongly electron-withdrawing and meta-directing to strongly electron-donating and ortho-, para-directing. masterorganicchemistry.com This opens up a new range of possible subsequent reactions.

Several reliable methods exist for the reduction of the nitro group in molecules like this compound to yield Methyl 2,6-diaminobenzoate. masterorganicchemistry.comwikipedia.org

Commonly Used Reduction Methods:

Reagent SystemDescription
Catalytic Hydrogenation This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. masterorganicchemistry.comwikipedia.org It is often considered a "clean" method as the only byproduct is water.
Metal in Acidic Media A classic and robust method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction proceeds through a series of single electron transfers from the metal.
Sodium Hydrosulfite An aqueous solution of sodium hydrosulfite (Na₂S₂O₄) can be used for the selective reduction of nitro groups, often under milder conditions than metal/acid systems.
Tin(II) Chloride Tin(II) chloride (SnCl₂) is another effective reagent for converting nitroarenes to anilines, often used in an ethanol (B145695) solvent system for a pH-neutral reaction environment. masterorganicchemistry.com

The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For instance, catalytic hydrogenation can also reduce alkenes or alkynes, while metal/acid reductions might be incompatible with acid-sensitive groups.

Coupling Reactions and Derivatization Strategies

This compound serves as a scaffold for a variety of coupling and derivatization reactions, enabling the synthesis of more complex molecules. While direct palladium-catalyzed cross-coupling reactions on the unmodified compound are not extensively documented, its functional groups offer pathways to substrates suitable for such transformations. For instance, the aromatic amino group can be converted to a halide via the Sandmeyer reaction, and this subsequent aryl halide can participate in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.

Derivatization of the existing functional groups is a more direct strategy. The aromatic amine can be readily acylated or alkylated to introduce a range of substituents.

N-Acylation: The amino group can be acylated using standard reagents like acetic anhydride (B1165640) or acyl chlorides to form the corresponding amides. This reaction not only modifies the electronic properties of the molecule but can also serve as a protecting group strategy in multi-step syntheses.

N-Alkylation: While the strong electron-withdrawing effect of the nitro group can decrease the nucleophilicity of the amino group, N-alkylation is still feasible under appropriate conditions. For instance, using a strong base like sodium hydride in a polar aprotic solvent such as DMF can facilitate the alkylation with alkyl halides.

Schiff Base Formation: The amino group can react with aldehydes or ketones under dehydrating conditions to form imines, also known as Schiff bases. This reaction is a common derivatization technique. For example, the reaction of 2-amino-6-nitrobenzothiazole (B160904) with 3,5-diiodosalicylic aldehyde, assisted by microwave irradiation, yields the corresponding Schiff base in significantly higher yields and shorter reaction times compared to conventional heating. researchgate.net

Table 1: Derivatization Reactions of Amino-Nitro Aromatic Compounds
Reaction TypeReagent/CatalystProduct TypeNotes
N-AcylationAcetic Anhydride/Acyl ChlorideN-Aryl AmideCommon derivatization and protection strategy.
N-AlkylationAlkyl Halide, NaH, DMFN-Alkyl ArylamineNucleophilicity of the amine is reduced by the nitro group. nih.gov
Schiff Base FormationAldehyde/Ketone, Acid catalystImine (Schiff Base)Reversible reaction, often driven by removal of water. researchgate.net

Ester Hydrolysis and Transesterification Reactions

The methyl ester functionality of this compound is susceptible to both hydrolysis and transesterification, reactions that are fundamental in modifying the carboxyl group.

Ester Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-amino-6-nitrobenzoic acid, can be achieved under either acidic or basic conditions. The hydrolysis of 2-aminobenzoate (B8764639) esters is notably accelerated by the presence of the ortho-amino group. sciencemadness.org Studies on similar esters reveal that the hydrolysis proceeds via intramolecular general base catalysis by the neighboring amino group. sciencemadness.org This results in a reaction rate that is pH-independent over a range from pH 4 to 8. sciencemadness.org The rate enhancement for this intramolecularly catalyzed hydrolysis can be 50- to 100-fold compared to the corresponding para-substituted aminobenzoate esters. sciencemadness.org

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol under acidic conditions would lead to an equilibrium with ethyl 2-amino-6-nitrobenzoate and methanol. The use of a large excess of the new alcohol can drive the reaction to completion. The potential for transesterification is an important consideration when selecting alcohol-based solvents for other reactions involving this compound. google.com

Reactions Involving the Aromatic Amino Group

The aromatic amino group is a key reactive site in this compound, allowing for a wide array of transformations, most notably diazotization followed by substitution reactions.

Diazotization and Sandmeyer Reactions: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. google.com This diazonium salt is a versatile intermediate that can be readily displaced by a variety of nucleophiles, a class of reactions broadly known as Sandmeyer reactions when catalyzed by copper(I) salts. nih.govnih.gov

This methodology provides a powerful route to synthesize a diverse range of substituted 6-nitrobenzoates that are not easily accessible through direct aromatic substitution.

Table 2: Sandmeyer Reactions of Aryl Diazonium Salts
ReagentProductReaction Name
CuCl / HClAryl ChlorideSandmeyer Reaction nih.gov
CuBr / HBrAryl BromideSandmeyer Reaction nih.gov
CuCN / KCNAryl Cyanide (Nitrile)Sandmeyer Reaction nih.gov
KIAryl Iodide(Not strictly Sandmeyer)
HBF₄, heatAryl FluorideBalz-Schiemann Reaction
H₂O, H₂SO₄, heatPhenolHydrolysis

Stereoselective Synthesis and Chiral Derivatives

Direct applications of this compound in stereoselective synthesis are not extensively reported in the literature. However, its structure contains functional groups that can be utilized to generate chiral molecules. The creation of chiral derivatives can be envisaged through several hypothetical pathways.

One potential approach involves the acylation of the amino group with a chiral acylating agent, such as a chiral carboxylic acid or its derivative. This would result in the formation of a diastereomeric mixture of amides, which could potentially be separated.

Another strategy could involve the modification of the ester or the aromatic ring to introduce a prochiral center, followed by an asymmetric transformation. For example, reduction of the nitro group to an amine and subsequent derivatization could pave the way for the synthesis of chiral heterocyclic systems. While methods exist for the enzymatic asymmetric synthesis of chiral amino acids, their direct application to this specific substrate is not documented. chemsrc.com

Mechanistic Studies of Key Synthetic Transformations

The mechanisms of several key reactions involving this compound and its precursors have been studied, providing insight into the reactivity of the compound.

Mechanism of Ester Hydrolysis: As mentioned previously, the hydrolysis of 2-aminobenzoate esters is a well-studied example of intramolecular catalysis. The most probable mechanism involves the ortho-amino group acting as a general base. sciencemadness.org In the transition state, the amino group facilitates the nucleophilic attack of a water molecule on the ester's carbonyl carbon by partially abstracting a proton from the water molecule. nih.govsciencemadness.org This intramolecular assistance accounts for the significantly enhanced rate of hydrolysis compared to isomers where the amino group is not in the ortho position. sciencemadness.org

Mechanism of Sandmeyer Reaction: The Sandmeyer reaction is understood to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. nih.gov The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This results in the formation of an aryl radical and the release of nitrogen gas, a thermodynamically highly favorable step. The aryl radical then reacts with a halide or pseudohalide ligand from the now copper(II) species to form the final product and regenerate the copper(I) catalyst. nih.gov

Mechanism of Copper-Catalyzed Amination: The synthesis of the parent acid, 2-amino-6-nitrobenzoic acid, can be achieved through the amination of a 2-halo-6-nitrobenzoic acid, often catalyzed by a cuprous compound. nih.gov The mechanism for this type of reaction, analogous to the Ullmann condensation, is thought to involve the initial formation of an amido-copper(I) species. This intermediate then undergoes oxidative addition with the aryl halide. The resulting organocopper(III) intermediate subsequently undergoes reductive elimination to form the carbon-nitrogen bond and regenerate the copper(I) catalyst.

Spectroscopic Characterization and Structural Elucidation of Methyl 2 Amino 6 Nitrobenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A definitive structural assignment of Methyl 2-amino-6-nitrobenzoate relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, specific experimental ¹H NMR and ¹³C NMR spectra, along with two-dimensional NMR data (COSY, HSQC, HMBC), for this particular compound could not be located in the searched scientific literature and databases.

For comparison, the analysis of related compounds such as methyl 3-nitrobenzoate and methyl 2-nitrobenzoate (B253500) can offer insights into the expected chemical shifts. rsc.orgaiinmr.com In these molecules, the electron-withdrawing nitro and ester groups significantly influence the electronic environment of the aromatic ring, leading to characteristic downfield shifts of the aromatic protons and carbons. aiinmr.com However, the presence and position of the amino group in this compound would introduce further complexity to the spectra due to its electron-donating nature, making direct extrapolation from these related compounds speculative.

Proton (¹H) NMR Chemical Shift Analysis

An experimental ¹H NMR spectrum for this compound is not available in the public domain. A hypothetical analysis would anticipate signals corresponding to the aromatic protons, the amino group protons, and the methyl ester protons, with their chemical shifts and coupling patterns being diagnostic of the substitution pattern on the benzene (B151609) ring.

Carbon-13 (¹³C) NMR Spectral Interpretation

Similarly, no experimental ¹³C NMR data for this compound could be retrieved. A ¹³C NMR spectrum would be expected to show distinct signals for the carbonyl carbon of the ester, the methyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Information regarding the application of two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for the unambiguous assignment of all proton and carbon signals of this compound is absent from the surveyed literature.

Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

While general principles of IR spectroscopy can predict the characteristic absorption bands for the functional groups present in this compound, specific experimental IR and Raman spectra are not available. The IR spectrum of a related compound, methyl m-nitrobenzoate, exhibits characteristic peaks for the C=O stretch of the ester and the asymmetric and symmetric stretches of the nitro group. study.combrainly.com For this compound, one would anticipate:

N-H stretching vibrations from the primary amine group.

C=O stretching vibration from the methyl ester group.

Asymmetric and symmetric NO₂ stretching vibrations from the nitro group.

C-N and C-O stretching vibrations .

Aromatic C-H and C=C stretching and bending vibrations .

Without experimental data, a precise data table of vibrational frequencies cannot be constructed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No experimental UV-Vis absorption spectra for this compound were found. The UV-Vis spectrum is expected to show absorption bands corresponding to the electronic transitions within the molecule, influenced by the chromophoric groups (nitro and amino) attached to the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center holds data for "2-Amino-6-nitrobenzoic acid, methyl ester," which is a synonym for this compound. nih.gov However, the detailed mass spectrum and its fragmentation pattern are not directly accessible through the initial searches.

Mass spectrometry would be crucial for confirming the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (196.16). The fragmentation pattern would provide valuable structural information, with potential losses of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), and the nitro group (-NO₂). A detailed analysis of the fragmentation is not possible without the actual spectrum.

Computational Chemistry and Theoretical Investigations of Methyl 2 Amino 6 Nitrobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules.

The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. Using DFT methods, typically with a basis set like B3LYP/6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of Methyl 2-amino-6-nitrobenzoate are calculated. This process reveals the most stable three-dimensional arrangement of the atoms.

Interactive Data Table: Representative Optimized Geometrical Parameters (Hypothetical Data)

Below is a hypothetical representation of what a data table for optimized geometrical parameters might look like. Note: These values are for illustrative purposes only and are not based on actual published research for this specific molecule.

ParameterBond/AngleValue (Å/°)
Bond Length C-C (ring)~1.39 - 1.41
C-N (amino)~1.37
C-N (nitro)~1.48
N-O (nitro)~1.23
C-C (ester)~1.51
C=O (ester)~1.21
C-O (ester)~1.35
Bond Angle C-C-C (ring)~119 - 121
C-C-N (amino)~121
C-C-N (nitro)~118
O-N-O (nitro)~124

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

For this compound, the presence of the electron-donating amino group and the electron-withdrawing nitro group is expected to significantly influence the energies of these frontier orbitals and reduce the energy gap. This intramolecular charge transfer character is a key feature that can be quantified by these calculations.

Interactive Data Table: Frontier Molecular Orbital Energies (Hypothetical Data)

Note: The following values are illustrative and not from specific literature on this compound.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.8
HOMO-LUMO Gap (ΔE) 3.7

A smaller energy gap generally suggests that the molecule can be easily excited, which has implications for its optical and electronic properties.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the MEP surface would likely show a high negative potential around the oxygen atoms of the nitro and ester groups, making them sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the benzene (B151609) ring would exhibit positive potential, indicating sites for potential nucleophilic attack.

Quantum Chemical Descriptors and Reactivity Prediction

Beyond the fundamental electronic structure, various quantum chemical descriptors can be calculated to predict the reactivity and specific properties of the molecule.

The dipole moment (μ) and polarizability (α) are key quantum descriptors that provide insight into the charge distribution and the molecule's response to an external electric field. A non-zero dipole moment indicates an asymmetric distribution of charge. For this compound, the opposing electronic nature of the amino and nitro groups is expected to result in a significant dipole moment.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an electric field. These values are essential for understanding intermolecular interactions and the molecule's potential for nonlinear optical applications.

Interactive Data Table: Calculated Dipole Moment and Polarizability (Hypothetical Data)

Note: These values are for illustrative purposes and are not derived from specific published data for this molecule.

DescriptorCalculated Value
Dipole Moment (μ)4.5 Debye
Mean Polarizability (α)20 x 10⁻²⁴ esu

The first hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with large β values are of interest for applications in optoelectronics and photonics. The presence of strong electron donor (amino) and acceptor (nitro) groups connected by a π-conjugated system (the benzene ring) is a classic design strategy for creating molecules with high NLO activity.

Theoretical calculations of the first hyperpolarizability for this compound would provide a quantitative measure of its potential as an NLO material. A high calculated β value would suggest that the molecule could be a promising candidate for second-harmonic generation and other NLO applications.

Interactive Data Table: Calculated First Hyperpolarizability (Hypothetical Data)

Note: This value is illustrative and not from specific literature on this compound.

ParameterCalculated Value (esu)
First Hyperpolarizability (β)15 x 10⁻³⁰

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the conformational dynamics and interactions of a molecule with its environment.

For a molecule like this compound, MD simulations would be invaluable for understanding its flexibility and preferred shapes (conformations) in a solution. The presence of the amino, nitro, and methyl ester groups on the benzene ring allows for rotational freedom, leading to various possible conformations.

MD simulations on related molecules, such as m-aminobenzoic acid, have shown that these molecules can form clusters in solution through hydrogen bonding and π-π stacking interactions. rsc.org In the case of this compound, one would expect the amino and nitro groups to play a significant role in its conformational preferences and intermolecular interactions. The simulations could reveal the probability of finding the molecule in a particular conformation and the energy barriers between different conformations.

A hypothetical MD simulation could track key dihedral angles, such as the rotation around the C-C bond connecting the ester group to the ring and the C-N bonds of the amino and nitro groups. The results would likely show a dynamic equilibrium between several low-energy conformations.

Table 1: Hypothetical Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Behavior
C(ring)-C(ester)-O-CH3Rotation of the methyl ester groupLikely to have a preferred planar or near-planar orientation with the benzene ring to maximize conjugation, with occasional rotations over a low energy barrier.
C(ring)-C(ring)-N-H (amino)Rotation of the amino groupThe amino group hydrogens would be expected to participate in intramolecular hydrogen bonding with the adjacent ester or nitro groups, restricting free rotation.
C(ring)-C(ring)-N-O (nitro)Rotation of the nitro groupThe nitro group may be slightly twisted out of the plane of the benzene ring to minimize steric hindrance with the adjacent amino group.

The solvent environment can significantly influence the properties and behavior of a molecule. MD simulations are particularly useful for studying these solvent effects at an atomic level. For this compound, the polarity of the solvent would be expected to have a pronounced effect on its conformational equilibrium and electronic properties.

Computational studies on similar molecules like m-aminobenzoic acid have demonstrated that the degree of aggregation and the stability of different molecular clusters are highly dependent on the solvent. rsc.orgresearchgate.net For instance, in water, m-aminobenzoic acid molecules tend to form clusters, while in less polar organic solvents, they are more solvated and less aggregated. rsc.org

For this compound, simulations in different solvents (e.g., water, ethanol (B145695), dimethyl sulfoxide) could provide data on:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding: The nature and lifetime of hydrogen bonds between the amino and nitro groups and the solvent molecules.

Dipole Moment: How the molecule's dipole moment changes in response to the solvent's polarity.

Table 2: Predicted Solvent Effects on the Properties of this compound

PropertyEffect of Polar Protic Solvents (e.g., Water, Ethanol)Effect of Polar Aprotic Solvents (e.g., DMSO)Effect of Nonpolar Solvents (e.g., Toluene)
Solubility Moderate to high due to hydrogen bonding with the amino and nitro groups.High, due to strong dipole-dipole interactions.Low, as the polar groups of the molecule are not well solvated.
Conformational Equilibrium Conformations that maximize hydrogen bonding with the solvent would be favored.Conformations with a larger dipole moment might be stabilized.Intramolecular hydrogen bonding would likely be more prevalent.
UV-Vis Absorption Spectrum A shift in the absorption maxima (solvatochromism) is expected due to the stabilization of the ground and excited states by the solvent.A significant solvatochromic shift is also anticipated.Minimal shift in the absorption maxima compared to the gas phase.

Structure-Property Relationship Studies through Computational Approaches

Computational approaches, particularly those based on Density Functional Theory (DFT), are instrumental in establishing relationships between the molecular structure of a compound and its chemical and physical properties. For this compound, DFT calculations could be used to predict a range of properties.

Computational studies on substituted nitrobenzoic acids have shown that the type and position of substituent groups significantly affect intermolecular interactions and crystal packing. chemrxiv.org These studies help in understanding and predicting the formation of solid solutions and other material properties. chemrxiv.org

For this compound, DFT calculations could elucidate:

Electronic Properties: The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential map. These are crucial for understanding the molecule's reactivity.

Spectroscopic Properties: Predicted IR, Raman, and NMR spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes and chemical shifts.

Thermodynamic Properties: Heats of formation, Gibbs free energies, and other thermodynamic parameters can be calculated to assess the stability of different conformations.

Table 3: Computationally Predicted Properties of this compound

PropertyPredicted Value/CharacteristicSignificance
HOMO-LUMO Gap A relatively small gap is expected due to the presence of electron-donating (amino) and electron-withdrawing (nitro, ester) groups, which leads to charge transfer characteristics.A smaller gap is associated with higher chemical reactivity and can influence the molecule's color and electronic transitions.
Molecular Electrostatic Potential (MEP) The MEP map would show negative potential around the oxygen atoms of the nitro and ester groups, and a positive potential around the amino group hydrogens.The MEP is a guide to the sites of electrophilic and nucleophilic attack and intermolecular interactions.
Vibrational Frequencies Distinct vibrational modes for the N-H stretches (amino), N-O stretches (nitro), and C=O stretch (ester) would be predicted.These frequencies are characteristic of the functional groups and can be used for structural identification via IR and Raman spectroscopy.

Applications and Advanced Research Directions of Methyl 2 Amino 6 Nitrobenzoate and Its Derivatives

Applications in Pharmaceutical Chemistry and Drug Discovery

The scaffold of Methyl 2-amino-6-nitrobenzoate is a valuable starting point for the creation of novel therapeutic agents. Its derivatives have been investigated for a multitude of pharmacological effects, demonstrating its importance in medicinal chemistry.

This compound is a key building block in the synthesis of more complex molecules intended for pharmaceutical use. indiarawmaterial.com Its chemical structure allows for modifications that lead to the formation of various heterocyclic systems and other scaffolds present in known APIs. For instance, related nitrobenzoate derivatives are crucial in the synthesis of drugs like Lenalidomide. The process for synthesizing Lenalidomide has involved reacting methyl 2-halomethyl-3-nitrobenzoate with α-amino glutarimide hydrochloride. google.com This highlights the role of the nitrobenzoate core structure as a foundational element for constructing intricate and therapeutically relevant molecules. The transformation of the amino and nitro groups on the benzene (B151609) ring provides a pathway to generate a wide array of substituted compounds for drug development pipelines.

Derivatives of this compound have shown considerable promise as anti-inflammatory and analgesic agents. indiarawmaterial.com Research has focused on synthesizing novel compounds that can modulate biological pathways associated with pain and inflammation. For example, benzothiazole derivatives, which can be synthesized from amino-nitro-aromatic precursors, have been investigated for their ability to inhibit carrageenan-induced rat paw edema, a common model for inflammation. nih.gov

In one study, a series of new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were synthesized and evaluated. nih.gov Several of these compounds demonstrated significant anti-inflammatory and analgesic effects, with some showing efficacy comparable to the standard drug celecoxib. nih.gov Another study synthesized a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids, which showed potent inhibition of COX-1 and COX-2 enzymes, key targets for anti-inflammatory drugs. mdpi.combohrium.comsemanticscholar.orgresearchgate.net

Table 1: Selected Derivatives and their Anti-inflammatory/Analgesic Activity

Compound ClassSpecific Derivative ExampleTarget/ModelKey Findings
Benzothiazole CarboxamidesN-(1,3-Benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenyl formamido]propanamide (17c)Carrageenan-induced rat paw edema80% inhibition at 3 hours; Analgesic ED50 of 89 µM/kg after 2 hours. nih.gov
Phenylbutanal Derivatives(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM12)COX-2 Enzyme AssayPotent inhibition with an IC50 value of 0.18 µM. mdpi.comresearchgate.net
Phenylbutanal Derivatives(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative (FM10)COX-2 Enzyme AssayPotent inhibition with an IC50 value of 0.69 µM. mdpi.comresearchgate.net

The presence of a nitro group in the structure of this compound is significant for its potential application in developing antimicrobial agents. Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial effects. encyclopedia.pub The general mechanism of action for many nitro-aromatic antimicrobials involves the enzymatic reduction of the nitro group within the target microorganism. This reduction process generates reactive intermediates, such as nitroso and hydroxylamine species, which can covalently bind to and damage cellular macromolecules like DNA, ultimately leading to cell death. encyclopedia.pub

Research into nitrated benzothiazoles, which can be derived from precursors like this compound, has demonstrated activity against various pathogens. encyclopedia.pub For instance, certain nitro-substituted benzothiazole derivatives have shown significant antibacterial activity against Pseudomonas aeruginosa, a bacterium known for causing nosocomial infections. encyclopedia.pub Similarly, Schiff base compounds derived from nitro-aromatic aldehydes have been synthesized and screened for their bactericidal and fungicidal properties, with some showing potent activity against strains like Bacillus cereus. researchgate.net

Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine and are primarily used for treating neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov Derivatives of this compound have emerged as a scaffold for developing new cholinesterase inhibitors. Specifically, hydrazone derivatives of 2-amino-6-nitrobenzothiazole (B160904) have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE). researchgate.net

In these studies, a library of compounds was created and tested, revealing inhibitory activities with IC50 values ranging from the nanomolar to the micromolar scale. researchgate.net Structure-activity relationship (SAR) studies indicated that modifications to different parts of the hydrazone molecule could significantly impact the inhibitory potential. researchgate.net Molecular docking simulations have been used to understand how these inhibitors might interact with the active site of the AChE enzyme, providing a basis for the rational design of more potent and selective inhibitors. researchgate.net

Table 2: 2-Amino-6-nitrobenzothiazole Hydrazone Derivatives as AChE Inhibitors

Compound IDModificationAChE IC50 (µM)Key SAR Insight
Compound 2 Phenyl ring on hydrazoneAmong the most potent AChE inhibitors in the series. researchgate.netDemonstrates the importance of the hydrophobic aryl ring for activity. researchgate.net
Compound 4 4-Cl substitution on phenyl ring> 200 µM researchgate.netShows that certain substitutions can drastically decrease inhibitory activity. researchgate.net
Compound 5 4-OCH2Ph substitution on phenyl ring> 200 µM researchgate.netIndicates that bulky substituents may not be well-tolerated at this position. researchgate.net

Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for viral replication and a key target for antiretroviral drugs. uochb.cznih.govmdpi.com The chemical framework provided by this compound is relevant to the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Research has led to the discovery of potent NNRTIs based on related chemical structures.

For example, a series of 2-amino-5-arylthiobenzonitriles were modified to produce sulfone analogues that showed potent anti-HIV-1 activity in the nanomolar range. nih.gov Structure-activity relationship studies on these compounds revealed that specific substitutions on the arylsulfonyl moiety, particularly at the meta positions, significantly enhanced antiviral activity. nih.gov The X-ray crystal structure of one of the most potent compounds complexed with HIV-1 RT provided insights into its binding mode, which helps rationalize the SAR data and guides the design of new inhibitors. nih.gov These findings underscore the potential of the substituted 2-aminobenzonitrile scaffold, structurally related to this compound, in the development of novel anti-HIV agents. nih.gov

Utilization in Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, this compound and related nitrobenzoates are valuable intermediates in the broader chemical industry. Methyl m-nitrobenzoate, a related compound, is used as a starting material for the synthesis of crop protection agents. google.com The functional groups on this compound allow it to be a precursor for various specialty chemicals, including dyes. indiarawmaterial.com The reactivity of the amino group allows for diazotization reactions, a fundamental process in the synthesis of azo dyes. sigmaaldrich.com The presence of both amino and nitro groups on the benzene ring makes it a useful building block for creating complex organic molecules with specific properties required for agrochemical and other industrial applications.

Role as a Molecular Probe in Biochemical Research

Derivatives of this compound are emerging as significant tools in biochemical research, particularly in their function as molecular probes. The inherent spectroscopic properties of the nitroaromatic scaffold, closely related to the core of this compound, allow for the design of fluorescent probes that are sensitive to their local environment. These probes can be embedded within biological macromolecules like peptides and proteins to study their structure and function. nih.govnih.gov

A notable example is the use of nitrobenzothiadiazole (NBTD), a fluorophore that can be functionalized to create dipeptidomimetic cassettes. nih.govnih.gov These cassettes can be incorporated into a polypeptide backbone. nih.govnih.gov The synthesis of such probes often involves functionalizing a core structure with amino and carboxyl termini, creating a conformationally restricted scaffold that can be integrated into biomolecules. nih.govnih.gov The photophysical properties of these NBTD derivatives can be fine-tuned by introducing modifications, such as methyl groups, to the core structure. nih.gov For instance, the strategic placement of a methyl group on the NBTD nucleus can lead to a red shift in both absorption and emission spectra, as well as an increase in quantum yield, enhancing their utility as fluorescent probes. nih.gov

The development of these molecular probes allows for the investigation of biological processes at a molecular level. By incorporating these fluorescent analogues into proteins, researchers can monitor conformational changes, protein-protein interactions, and other dynamic processes. This provides a powerful biophysical tool for elucidating the complexities of protein structure and function. nih.govnih.gov

Emerging Applications in Materials Science

In the field of materials science, derivatives of this compound are being explored for their potential in the development of advanced electronic materials, particularly for Organic Light Emitting Diodes (OLEDs). The core structure, containing both an electron-donating amino group and an electron-withdrawing nitro group on an aromatic ring, provides a foundation for creating molecules with desirable electronic and photophysical properties for use in optoelectronic devices.

While direct applications of this compound are still in early stages of research, related aromatic nitro and amino compounds have been investigated for their role in OLEDs. For instance, 2-amino-6-methylpyridinium 4-nitrobenzoate has been studied as a phase-matchable organic single crystal for optoelectronics. researchgate.net Furthermore, derivatives of carbazole and imidazole, which are also nitrogen-containing aromatic compounds, have been synthesized and shown to be effective as fluorescent emitters and host materials in OLEDs. mdpi.com These compounds exhibit properties such as high triplet energy and efficient charge transport, which are crucial for the performance of OLED devices. mdpi.com

The general strategy in designing materials for OLEDs often involves the synthesis of multi-phenylated carbazole derivatives or other complex aromatic structures through reactions like the Diels-Alder reaction. semanticscholar.org These materials can then be used as hole injection or transport layers in the OLED device architecture. semanticscholar.org The development of new blue-emitting materials, for example, has involved the synthesis of amino methyl coumarin derivatives. researchgate.net Given these trends, derivatives of this compound represent a promising class of compounds for the synthesis of novel materials for next-generation displays and lighting technologies.

Electrochemical Studies of Nitrobenzoate Derivatives

The electrochemical behavior of nitrobenzoate derivatives, including compounds structurally related to this compound, has been a subject of significant research. These studies are crucial for understanding their redox properties and for developing applications in areas such as electrocatalysis and organic synthesis. The electrochemical reduction of nitroaromatic compounds is a key focus, as it can lead to the formation of valuable aniline derivatives. nih.govacs.org

A highly selective electrocatalytic method for the reduction of substituted nitrobenzenes to their corresponding anilines has been developed using a polyoxometalate redox mediator. nih.govacs.org In this process, the nitro compound is dissolved in an aqueous acidic medium in the presence of the mediator. The application of a cathodic current facilitates the reduction. For example, the controlled current reduction of methyl-2-nitrobenzoate has been shown to convert it to methyl 2-aminobenzoate (B8764639) with high selectivity and conversion rates. nih.govacs.org

The ease of reduction of nitrobenzoate derivatives is influenced by the position of the substituents on the aromatic ring. For instance, in a study of butyl-pyrene nitrobenzoate derivatives, the 4-nitro isomer was the easiest to reduce due to the conjugation of the nitro group with the carbonyl of the ester. In the 2-nitro isomer, this conjugation is sterically hindered, affecting its reduction potential.

Cyclic voltammetry is a common technique used to study the electrochemical behavior of these compounds. researchgate.netresearchgate.net The cyclic voltammogram of a nitroarene like ethyl-3-nitrobenzoate in the presence of a redox mediator shows the electro-activity of the mediator and the catalytic current enhancement upon addition of the nitroarene, indicating the mediated reduction process. researchgate.net The stability of the generated intermediates, such as the hydroxylamine/nitroso redox couple, can also be assessed through consecutive cyclic voltammograms.

Table 1: Electrochemical Reduction of Methyl-2-Nitrobenzoate

ParameterValue
Starting MaterialMethyl-2-nitrobenzoate
Solvent1 M aqueous H₃PO₄
MediatorPhosphotungstic acid
Current Density2.7 mA/cm²
Reaction Time6 hours
Conversion92%
ProductMethyl 2-aminobenzoate
Selectivity>99%

Data sourced from a study on the highly selective electrocatalytic reduction of substituted nitrobenzenes. nih.govacs.org

Biological Activity of Related Nitrobenzoic Acid Derivatives in Plant Science

Nitroaromatic compounds, including derivatives of nitrobenzoic acid, exhibit a range of biological activities in plants, from phytotoxicity to growth stimulation. nih.govresearchgate.net The effects are often dependent on the specific compound, its concentration, and the plant species being studied. nih.govresearchgate.net Understanding these interactions is crucial for assessing the environmental impact of these compounds and for exploring their potential applications in agriculture.

Research has shown that certain nitroaromatic compounds can be toxic to plants, inhibiting seedling emergence and growth. nih.govcivilica.com For example, dinitrotoluenes have been found to be more phytotoxic to species like alfalfa, Japanese millet, and perennial ryegrass compared to trinitrotoluene (TNT) or trinitrobenzene (TNB) in freshly amended soil. nih.gov However, the weathering and aging of these compounds in soil can alter their toxicity, in some cases increasing their inhibitory effects on shoot growth. nih.gov

Conversely, at low concentrations, some nitroaromatic compounds can stimulate plant growth, a phenomenon known as hormesis. nih.govresearchgate.net This has been observed with TNT, where low levels stimulated the growth of cress, turnip, oat, and wheat seedlings. researchgate.net Similarly, a mixture of nitroaromatics at a low dosage was found to enhance the shoot height of wheat, barley, and radish. researchgate.net

Benzoic acid and its derivatives are known to influence plant metabolism. They can stimulate the synthesis of pathogenesis-related (PR) proteins, which are involved in plant defense mechanisms. nih.gov For instance, treatment with benzoic acid derivatives has been shown to increase the concentration of PR-b1 proteins in both the leaves and roots of Nicotiana tabacum. nih.gov However, these same compounds can also have a detrimental effect on the growth of in vitro plantlets. nih.gov The application of benzoic acid and its hydroxylated derivatives has also been shown to suppress diseases like early blight in tomato by inducing the biosynthesis of salicylic acid and enhancing the plant's antioxidant defense machinery, without showing phytotoxic effects at the applied concentrations. mdpi.com

Table 2: Effects of Nitroaromatic Compounds on Different Plant Species

CompoundPlant SpeciesEffect
DinitrotoluenesAlfalfa, Japanese millet, Perennial ryegrassHigh phytotoxicity, inhibits shoot growth
TNT, TNBAlfalfa, Japanese millet, Perennial ryegrassLower phytotoxicity than dinitrotoluenes
TNT (low concentration)Cress, Turnip, Oat, WheatGrowth stimulation (hormesis)
Nitroaromatics mixtureWheat, Barley, RadishEnhanced shoot height
Benzoic acid derivativesNicotiana tabacumStimulation of PR-b1 protein synthesis, detrimental to in vitro growth
Benzoic acid derivativesTomatoSuppression of early blight, no phytotoxicity

This table summarizes findings from various studies on the effects of nitroaromatic and benzoic acid derivatives on plant growth and defense. nih.govresearchgate.netnih.govmdpi.com

Investigation of Degradation Pathways and Environmental Relevance

Nitroaromatic compounds, including those related to this compound, are of significant environmental concern due to their widespread industrial use and potential toxicity. researchgate.netnih.gov Many of these compounds are classified as priority pollutants. researchgate.net Their persistence in the environment is largely due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring resistant to oxidative degradation. nih.gov Consequently, research into their degradation pathways is crucial for developing effective bioremediation strategies.

Microorganisms have evolved various enzymatic strategies to degrade nitroaromatic compounds. nih.govnih.gov These pathways can be broadly categorized based on the initial attack on the nitro group or the aromatic ring.

One common pathway involves the reductive removal of the nitro group . Anaerobic bacteria can reduce the nitro group through nitroso and hydroxylamino intermediates to form the corresponding amines. nih.gov Some bacteria can utilize nitroaromatic compounds as a nitrogen source. nih.gov The reduction of the nitro group to a hydroxylamine is also the initial step in the productive metabolism of compounds like nitrobenzene and 4-nitrobenzoate, where the hydroxylamine undergoes enzymatic rearrangement to a hydroxylated compound that can then be a substrate for ring-fission reactions. nih.gov

Another strategy is the oxygenolytic removal of the nitro group . This can be initiated by monooxygenase or dioxygenase enzymes. nih.gov Dioxygenases can insert two hydroxyl groups into the aromatic ring, leading to the spontaneous elimination of the nitro group. nih.gov For example, the bacterial degradation of m-nitrobenzoic acid has been shown to proceed via a dioxygenase-catalyzed reaction to produce protocatechuate, which is then further degraded. nih.gov

Q & A

Basic: How can synthetic routes for methyl 2-amino-6-nitrobenzoate be optimized to account for competing reactivity of nitro and amino groups?

Methodological Answer:
The nitro group (-NO₂) is a strong electron-withdrawing group, while the amino group (-NH₂) is electron-donating. To optimize synthesis, protect the amino group during nitration using acetylation (e.g., acetic anhydride) to prevent undesired side reactions. Post-nitration, deprotect the amino group via hydrolysis (e.g., NaOH in ethanol). Monitor reaction progress using TLC and confirm product purity via HPLC or NMR .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FTIR : Identify functional groups (e.g., N-H stretching of -NH₂ at ~3400 cm⁻¹, C=O ester at ~1700 cm⁻¹, and NO₂ asymmetric stretching at ~1520 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm). Use DEPT-135 to differentiate CH₂ and CH₃ groups .
  • Mass Spectrometry : Confirm molecular weight (196.16 g/mol) via ESI-MS and fragmentation patterns .

Advanced: How can crystallographic data resolve contradictions in proposed molecular geometries of this compound derivatives?

Methodological Answer:
Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for structure refinement . For example, conflicting geometries (e.g., planarity of the nitro group vs. steric hindrance from the methyl ester) can be resolved by analyzing bond angles and torsion angles. Validate hydrogen bonding patterns using graph set analysis (e.g., Etter’s rules) to identify motifs like R₂²(8) or C(4) chains .

Advanced: What computational methods predict the stability of this compound under varying solvent conditions?

Methodological Answer:
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to model solvation effects. Compare Gibbs free energy in polar (e.g., DMSO) vs. nonpolar solvents (e.g., toluene). Use COSMO-RS to simulate solvent-solute interactions and predict solubility. Validate with experimental UV-Vis spectra in different solvents .

Basic: How does hydrogen bonding influence the crystallization of this compound?

Methodological Answer:
The amino group forms N-H···O hydrogen bonds with nitro or ester oxygen atoms, while the ester methyl group contributes to van der Waals interactions. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts. For example, in a monoclinic crystal system (P2₁/c), hydrogen bonds (2.8–3.0 Å) dominate packing .

Advanced: What strategies mitigate spectral interference when analyzing this compound in complex matrices?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate co-eluting impurities .
  • Tandem MS/MS : Employ selective reaction monitoring (SRM) for specific transitions (e.g., m/z 196 → 178 for parent ion fragmentation) .
  • Pre-column Derivatization : Modify the amino group with dansyl chloride to enhance UV/fluorescence detection .

Advanced: How can this compound serve as a precursor for bioactive heterocycles?

Methodological Answer:

  • Cyclization Reactions : React with thiourea under acidic conditions to form 2-aminobenzothiazoles.
  • Pd-Catalyzed Cross-Coupling : Use Suzuki-Miyaura coupling (e.g., with aryl boronic acids) to introduce substituents for antimicrobial activity studies .
  • Nitro Reduction : Catalytically reduce -NO₂ to -NH₂ for further functionalization (e.g., diazotization) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Spill Management : Neutralize spills with activated carbon; avoid water to prevent dispersion .

Advanced: How do steric and electronic effects of substituents impact the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:
The nitro group directs electrophiles to the meta position, while the amino group activates the ortho/para positions. Use Hammett σ constants to quantify electronic effects. For bulky nucleophiles (e.g., tert-butylamine), steric hindrance at the para position (adjacent to methyl ester) reduces reaction rates. Computational modeling (DFT) can predict transition state geometries .

Advanced: What are the limitations of using powder XRD vs. SC-XRD for polymorph screening of this compound?

Methodological Answer:

  • Powder XRD : Rapid screening but limited by peak overlap in mixtures. Use Rietveld refinement for quantitative phase analysis.
  • SC-XRD : Provides absolute structure determination but requires high-quality single crystals. Pair with thermal analysis (DSC) to identify metastable polymorphs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.